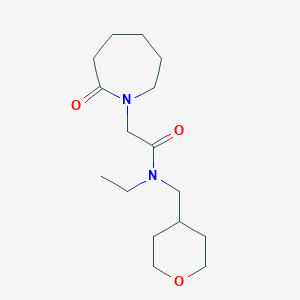
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide, also known as CFMPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes including calcium signaling, protein synthesis, and cell survival. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has been used to study the role of sigma-1 receptors in various diseases including Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide involves its interaction with the sigma-1 receptor. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide binds to the receptor and modulates its activity, which can lead to changes in cellular processes. The exact mechanism of action is still being studied, but it is believed that 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide may act as an agonist or antagonist of the sigma-1 receptor depending on the concentration and context.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate calcium signaling in cells, which can affect various cellular processes such as neurotransmitter release and gene expression. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor in cellular and animal models. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide is also stable and can be easily synthesized in high yields. However, one limitation of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide research. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide. Another direction is the investigation of the role of sigma-1 receptors in various diseases using 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide as a tool. Additionally, the use of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide in combination with other drugs or therapies is an area of interest for potential synergistic effects.
Métodos De Síntesis
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with acetic anhydride to produce 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide with high purity.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-5-4-10(13(16)8-11)7-14(19)18-9-12-3-1-2-6-17-12/h1-6,8H,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXPXWMJSYFFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorophenyl)-N-[(pyridin-2-YL)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5494414.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5494434.png)


![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5494453.png)
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5494458.png)
![1-(4-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine oxalate](/img/structure/B5494459.png)
![2-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5494468.png)

![7-(3-chlorophenyl)-4-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5494489.png)
